2,8-Bis(methylthio)dibenzo[b,d]furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87964-68-9 |
|---|---|
Molecular Formula |
C14H12OS2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2,8-bis(methylsulfanyl)dibenzofuran |
InChI |
InChI=1S/C14H12OS2/c1-16-9-3-5-13-11(7-9)12-8-10(17-2)4-6-14(12)15-13/h3-8H,1-2H3 |
InChI Key |
YFHUCXOZZWHFAY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC3=C2C=C(C=C3)SC |
Origin of Product |
United States |
Synthetic Methodologies for 2,8 Bis Methylthio Dibenzo B,d Furan and Analogs
Retrosynthetic Analysis of the 2,8-Bis(methylthio)dibenzo[b,d]furan Core Structure
A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic routes. The most logical disconnections involve the cleavage of the furan (B31954) ring, leading back to more readily available precursors.
One primary disconnection is at the C4a-C5a and C9a-C9b bonds, which simplifies the tricyclic system into a biphenyl (B1667301) derivative. This leads to the key intermediate, 2,2'-dihydroxy-5,5'-bis(methylthio)biphenyl . This intermediate can be conceptually formed through the coupling of two molecules of a C3-functionalized 4-(methylthio)phenol (B156131) derivative.
An alternative disconnection can be made at the C-O bonds of the furan ring. This approach also points towards a substituted biphenyl precursor, highlighting the central role of biphenyl formation in the synthesis of dibenzofurans.
A further retrosynthetic step from the 2,2'-dihydroxy-5,5'-bis(methylthio)biphenyl intermediate involves the disconnection of the central C-C bond of the biphenyl. This leads back to a substituted phenol (B47542) derivative, such as 4-(methylthio)phenol , which can be dimerized through various coupling reactions. This analysis forms the basis for the synthetic strategies discussed in the subsequent sections.
Established Strategies for the Construction of Dibenzo[b,d]furan Skeletons with Positional Selectivity
The construction of the dibenzo[b,d]furan skeleton with control over the position of substituents is crucial for accessing specific isomers like the 2,8-disubstituted target molecule. Several powerful synthetic strategies have been developed to achieve this, ranging from transition metal-catalyzed reactions to classical condensation methods.
Transition Metal-Catalyzed Annulation and Cyclization Approaches
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective pathways to complex molecules. rsc.org For the synthesis of dibenzofurans, palladium-catalyzed reactions have been particularly prominent. rsc.orgnih.gov
A powerful strategy for the synthesis of dibenzofurans involves the palladium-catalyzed intramolecular C-H activation followed by C-O bond formation. capes.gov.brresearchgate.net This approach typically starts from 2-arylphenol derivatives. The palladium catalyst activates a C-H bond on the aryl ring, which is ortho to the phenol group, and facilitates the subsequent cyclization to form the furan ring.
The reaction often proceeds via a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, depending on the specific conditions and oxidants used. The use of an appropriate directing group can guide the C-H activation to the desired position, offering a degree of regioselectivity. While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the general applicability of this protocol to a range of substituted 2-arylphenols suggests its potential for accessing such analogs. capes.gov.br
Table 1: Examples of Palladium-Catalyzed C-H Activation/C-O Cyclization
| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenylphenol | Pd(OAc)₂, t-BuOOBz | Dibenzo[b,d]furan | 85 | capes.gov.br |
| 2-(4-Methoxyphenyl)phenol | Pd(OAc)₂, t-BuOOBz | 2-Methoxydibenzo[b,d]furan | 78 | capes.gov.br |
This table presents data from analogous reactions to illustrate the general applicability of the method.
The intramolecular O-arylation of 2-arylphenols represents another key transition metal-catalyzed approach to the dibenzofuran (B1670420) core. rsc.org This method involves the formation of the C-O bond of the furan ring through the coupling of the phenolic hydroxyl group with an ortho-positioned aryl halide or another suitable leaving group on the adjacent aromatic ring. Copper and palladium catalysts are commonly employed for this transformation.
This strategy offers good control over the substitution pattern of the resulting dibenzofuran, as the substituents are pre-installed on the 2-arylphenol precursor. For the synthesis of this compound, this would entail the synthesis of a 2-(2-halo-4-(methylthio)phenyl)-4-(methylthio)phenol intermediate.
Condensation and Ring-Closing Methodologies for Furan Ring Formation
Classical condensation and ring-closing reactions provide alternative, often metal-free, pathways to the furan ring of dibenzofurans. One such method involves the cyclization of 2,2'-dihydroxybiphenyls. This transformation can be achieved under various conditions, including acid catalysis or thermal dehydration. The required 2,2'-dihydroxybiphenyl precursors can be synthesized through the coupling of appropriately substituted phenols.
For the target molecule, this would involve the synthesis of 2,2'-dihydroxy-5,5'-bis(methylthio)biphenyl, which can then be cyclized to form this compound.
Another approach involves the reaction of phenols with α-haloketones, which can undergo a sequence of alkylation and intramolecular cyclization/dehydration to yield substituted benzofurans. While more commonly applied to benzofuran (B130515) synthesis, this strategy can be extended to dibenzofuran analogs under specific conditions. dntb.gov.ua
Cross-Coupling Reactions in Dibenzo[b,d]furan Synthesis
Cross-coupling reactions are fundamental in constructing the biaryl backbone of dibenzofurans. nih.govmdpi.com The Suzuki-Miyaura and Ullmann couplings are particularly relevant for this purpose. researchgate.netorganic-chemistry.orgorganic-chemistry.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. chemspider.comtamu.edu For the synthesis of a precursor to this compound, one could envision the coupling of 4-(methylthio)phenylboronic acid with a suitably substituted halo-phenol derivative. mdpi.com
The Ullmann coupling is a classical method that uses copper to promote the coupling of two aryl halides. wikipedia.org Modern variations of this reaction often use catalytic amounts of copper and can be applied to the synthesis of biaryl ethers from phenols and aryl halides, a key step in some dibenzofuran syntheses. organic-chemistry.orgresearchgate.netthieme-connect.dersc.orgnih.govrsc.org The synthesis of the 2,2'-dihydroxy-5,5'-bis(methylthio)biphenyl precursor could potentially be achieved through the Ullmann coupling of a 2-halo-4-(methylthio)phenol.
Table 2: Examples of Cross-Coupling Reactions for Biaryl Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃ | 4-Methoxybiphenyl | >95 | researchgate.net |
| 4-(Methylthio)phenylboronic acid | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄, K₃PO₄ | 5-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 | mdpi.com |
This table presents data from analogous reactions to illustrate the general applicability of these cross-coupling methods.
Synthetic Approaches for the Introduction and Derivatization of Methylthio Groups
The synthesis of this compound can be approached through two primary strategic disconnections: the direct introduction of methylthio groups onto the dibenzo[b,d]furan skeleton or the cyclization of precursors already bearing the required methylthio functionalities.
Direct Methylthiolation Techniques on Aromatic Systems
Direct C-H methylthiolation of aromatic compounds has emerged as a powerful tool in organic synthesis, offering an atom-economical route to aryl thioethers. These methods, if applied to dibenzo[b,d]furan, could potentially yield the desired 2,8-disubstituted product, although regioselectivity would be a critical consideration. Several promising techniques have been reported for the methylthiolation of aromatic systems.
One such method involves the electrochemical-induced C-H methylthiolation of electron-rich aromatics. This approach utilizes potassium thiocyanate (B1210189) (KSCN) as both a supporting electrolyte and a sulfur source, with methanol (B129727) serving as the methylation reagent. researchgate.net The reaction proceeds under mild, metal-free conditions, which is advantageous for sustainability. researchgate.net
Another significant advancement is the copper(II)-mediated methylthiolation of aryl C-H bonds , which employs dimethyl sulfoxide (B87167) (DMSO) as the methylthiolating agent. This reaction is performed under oxidative conditions and has been shown to tolerate a variety of functional groups. acs.org
Furthermore, electrophilic methylthiolation using reagents like methyl methanethiosulphonate in the presence of a Lewis acid, such as aluminum chloride, can effectively introduce a methylthio group onto activated aromatic rings. lookchem.com The regioselectivity of this Friedel-Crafts-type reaction is governed by the directing effects of the substituents on the aromatic core. lookchem.com For dibenzo[b,d]furan, the electron-donating nature of the oxygen atom would likely direct substitution to the 2, 4, 6, and 8 positions.
A summary of these direct methylthiolation techniques is presented in the table below:
| Method | Reagents | Key Features | Potential Applicability to Dibenzo[b,d]furan |
| Electrochemical C-H Methylthiolation | KSCN, Methanol | Metal-free, mild conditions, uses readily available reagents. researchgate.net | Could offer a green synthetic route, though control of regioselectivity for 2,8-disubstitution might be challenging. |
| Copper-Mediated Methylthiolation | DMSO, Cu(II) salt | Utilizes an inexpensive and widely available reagent (DMSO) as the methylthio source. acs.org | The presence of a metal catalyst might influence regioselectivity; optimization would be required. |
| Electrophilic Methylthiolation | Methyl methanethiosulphonate, AlCl₃ | A classic electrophilic aromatic substitution approach. lookchem.com | Regioselectivity would be dictated by the electronics of the dibenzofuran ring system. |
| Bunte Salt-Mediated Methylthiolation | Sodium S-methyl sulfothioate | Air- and moisture-stable reagent with a broad substrate scope for various nucleophiles. rsc.orgresearchgate.net | Could be effective for the methylthiolation of activated dibenzofuran precursors. |
Precursor Functionalization and Subsequent Cyclization Strategies
An alternative and often more controlled approach to synthesizing this compound involves the initial synthesis of functionalized precursors that are then cyclized to form the central furan ring.
A highly plausible strategy begins with the commercially available 2,8-dibromodibenzo[b,d]furan . nih.gov This precursor can undergo a double substitution reaction with a methylthiol source to install the desired functionalities. Metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, are well-established for the formation of aryl thioethers from aryl halides. acsgcipr.org This method offers excellent control over the substitution pattern, as the positions of the methylthio groups are predetermined by the initial bromination.
Another powerful strategy involves the intramolecular cyclization of a diaryl ether . In this approach, a molecule such as bis(4-methylthiophenyl) ether would be synthesized and subsequently cyclized to form the dibenzofuran core. The synthesis of such diaryl ethers can be accomplished through various etherification protocols. The subsequent cyclization to form the dibenzofuran ring is often achieved through palladium-catalyzed C-H activation or other oxidative cyclization methods. rsc.org
A related synthetic pathway to obtain the necessary thiophenol precursors for the diaryl ether synthesis is the Newman-Kwart rearrangement . wikipedia.orgjk-sci.comorganic-chemistry.org This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol. wikipedia.orgjk-sci.comorganic-chemistry.orgthieme-connect.de This allows for the conversion of readily available phenols into the required sulfur-containing analogs.
The table below outlines these precursor-based strategies:
| Strategy | Starting Material | Key Transformation(s) | Advantages |
| Halogenation-Substitution | 2,8-Dibromodibenzo[b,d]furan nih.gov | Metal-catalyzed cross-coupling with a methylthiol source. acsgcipr.org | Excellent regiochemical control. |
| Diaryl Ether Cyclization | Bis(4-methylthiophenyl) ether | Intramolecular C-H activation/oxidative cyclization. rsc.org | Convergent synthesis, builds the core structure from simpler fragments. |
| Newman-Kwart Rearrangement | Dihydroxydibenzofuran or precursor phenols | Formation of O-aryl thiocarbamates, thermal rearrangement, hydrolysis. wikipedia.orgjk-sci.comorganic-chemistry.orgthieme-connect.de | Provides access to thiophenol precursors from phenols. |
Isolation and Purification Techniques for High-Purity this compound
The successful synthesis of this compound necessitates effective methods for its isolation and purification from reaction mixtures, which may contain unreacted starting materials, reagents, and byproducts. The choice of purification technique is dictated by the physical properties of the target compound and the nature of the impurities.
Column chromatography is a fundamental technique for the purification of organic compounds. nih.gov For a moderately polar compound like an aryl thioether, silica (B1680970) gel would likely be the stationary phase of choice, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate (B1210297). The polarity of the eluent would be optimized to achieve good separation between the desired product and any impurities.
Crystallization is another powerful purification method for solid compounds. esisresearch.orguct.ac.za The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. uct.ac.za As the solubility decreases with temperature, the pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical; for aryl compounds, solvents like toluene (B28343) or solvent pairs such as hexane/ethyl acetate are often effective. uct.ac.za For highly impure samples, multiple recrystallizations may be necessary to achieve the desired level of purity. uct.ac.za In some cases, impurities can be incorporated into the crystal lattice, forming solid solutions, which can make purification by crystallization more challenging. nih.gov
A general workflow for the purification of a solid organic compound like this compound would typically involve an initial purification by column chromatography to remove the bulk of the impurities, followed by crystallization to obtain a highly pure, crystalline product.
Advanced Spectroscopic and Structural Characterization of 2,8 Bis Methylthio Dibenzo B,d Furan
Molecular Formula Confirmation and Isotopic Pattern Analysis via High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. For 2,8-Bis(methylthio)dibenzo[b,d]furan, this analysis confirms the molecular formula as C₁₄H₁₂OS₂.
The instrument provides a highly accurate mass measurement of the molecular ion, which can be compared against the theoretical exact mass. The theoretical monoisotopic mass of C₁₄H₁₂OS₂ is calculated to be 260.0380 Da. An experimental value from HRMS that aligns closely with this theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.
Furthermore, the isotopic pattern observed in the mass spectrum serves as a secondary confirmation. The presence of two sulfur atoms in the molecule gives rise to a characteristic isotopic signature. The natural abundance of the ³⁴S isotope (4.21%) results in a notable M+2 peak (a signal at two mass units higher than the monoisotopic molecular ion peak). The intensity of this M+2 peak is expected to be approximately 8.4% relative to the M+ peak, which is a distinctive feature for compounds containing two sulfur atoms.
Table 1: Theoretical Isotopic Distribution for C₁₄H₁₂OS₂
| Isotope Peak | Relative Intensity (%) |
|---|---|
| M | 100.00 |
| M+1 | 16.34 |
| M+2 | 9.77 |
This interactive table is based on theoretical calculations for the specified molecular formula.
Detailed Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule, providing detailed insights into the chemical environment of each nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the methyl and aromatic protons. Due to the molecule's C₂ symmetry, the two methylthio groups are chemically equivalent, as are the corresponding protons on the dibenzofuran (B1670420) backbone.
Methyl Protons (-SCH₃): A sharp singlet is expected for the six protons of the two equivalent methyl groups. This signal would likely appear in the range of δ 2.4-2.6 ppm, a characteristic region for methyl groups attached to a sulfur atom which is, in turn, bonded to an aromatic ring.
Aromatic Protons: The dibenzofuran core has six aromatic protons. Based on the symmetry, three distinct signals are expected, each integrating to two protons.
The protons at positions 4 and 6 would appear as a doublet.
The protons at positions 1 and 7 would likely appear as a doublet of doublets, due to coupling with their neighbors.
The protons at positions 3 and 9 would also present as a doublet of doublets.
The electron-donating nature of the methylthio groups would influence the chemical shifts of the aromatic protons, generally causing them to shift upfield compared to the unsubstituted dibenzofuran. chemicalbook.com
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |
|---|---|---|
| ~7.8 | d | H-4, H-6 |
| ~7.5 | dd | H-1, H-7 |
| ~7.4 | dd | H-3, H-9 |
This interactive table presents predicted data based on chemical structure and known functional group shifts.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Assignment
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Given the C₂ symmetry of this compound, a total of eight signals are expected: one for the methyl carbons and seven for the carbons of the dibenzofuran skeleton.
Methyl Carbons (-SCH₃): A single signal in the upfield region, typically around δ 15-20 ppm, is characteristic of the methyl carbons of the methylthio groups.
Aromatic and Heterocyclic Carbons: Seven distinct signals are anticipated for the dibenzofuran core. The carbons directly attached to the sulfur atoms (C-2 and C-8) would be significantly influenced by the substituent. The quaternary carbons involved in the ether linkage (C-4a, C-5a) and the ring junctions would also have characteristic chemical shifts. For comparison, the parent dibenzofuran shows signals at δ 111.4 (C4, C6), 121.2 (C2, C8), 122.9 (C3, C7), 124.6 (C4a, C5a), 127.3 (C1, C9), and 156.3 (C10a, C10b). chemicalbook.com The introduction of the methylthio groups at C-2 and C-8 would cause a downfield shift for these carbons and affect the shifts of adjacent carbons.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
|---|---|
| ~15-20 | -SCH₃ |
This interactive table presents predicted data based on chemical structure and known functional group shifts.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (Infrared and Raman Spectroscopy)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.
The spectrum of this compound would be characterized by several key absorption bands:
Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
Aliphatic C-H Stretching: Bands corresponding to the methyl groups are expected just below 3000 cm⁻¹, in the 2900-2980 cm⁻¹ range.
Aromatic C=C Stretching: Multiple sharp bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, characteristic of the dibenzofuran ring system.
Aryl-Oxygen Stretching: A strong band corresponding to the asymmetric C-O-C stretch of the furan (B31954) ether linkage is typically observed around 1200-1280 cm⁻¹.
C-S Stretching: The carbon-sulfur stretching vibration of the methylthio group is expected to produce a weak to medium band in the 600-800 cm⁻¹ region.
The combination of these bands provides a unique spectral fingerprint that can be used for identification and to confirm the structural integrity of the compound.
Solid-State Structural Analysis via X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular Conformation and Planarity in the Crystalline State
An X-ray crystal structure of this compound would precisely define its solid-state conformation.
Planarity of the Dibenzofuran Core: The dibenzo[b,d]furan ring system is known to be essentially planar. researchgate.net X-ray analysis would confirm the degree of this planarity in the substituted molecule.
Conformation of Methylthio Groups: The analysis would reveal the dihedral angles between the C-S bonds and the plane of the aromatic ring. This would show whether the methyl groups are oriented in the plane of the ring system or are twisted out of the plane.
Intermolecular Interactions: The crystal packing would be elucidated, showing how individual molecules arrange themselves in the unit cell. This could reveal non-covalent interactions, such as π-π stacking between the planar dibenzofuran systems or C-H···π interactions, which govern the supramolecular architecture. While no specific crystal structure for this exact compound is publicly available, related structures like 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan (B3030477) demonstrate how the rigid core directs the crystal packing. nih.gov
Elucidation of Intermolecular Interactions: π-π Stacking and Chalcogen Bonding
Detailed crystallographic analysis of this compound remains to be reported in publicly accessible literature. Consequently, a definitive description of its specific π-π stacking and chalcogen bonding interactions based on experimental data is not currently possible. However, insights into the potential intermolecular forces at play can be inferred from studies on structurally related molecules containing dibenzofuran and methylthio-aromatic moieties.
The presence of sulfur atoms in the methylthio groups introduces the possibility of chalcogen bonding . This is a noncovalent interaction where the electrophilic region on a chalcogen atom (in this case, sulfur) interacts with a nucleophilic site. In the solid state of this compound, sulfur atoms could potentially engage in chalcogen bonds with other sulfur atoms, the oxygen atom of the furan ring, or the π-system of an adjacent molecule. The directionality and strength of these bonds are crucial in determining the supramolecular assembly. Theoretical calculations on similar methylthiolated aromatic compounds suggest that these interactions can significantly influence crystal packing. For instance, the introduction of methylthio groups has been shown to disrupt certain types of intermolecular contacts while promoting others, leading to distinct crystal structures compared to their unsubstituted parent compounds.
Analysis of Crystal Packing Motifs and Supramolecular Architectures
Based on studies of other substituted dibenzofurans and methylthio-aromatic compounds, it is plausible that the crystal packing of this compound would be organized to maximize packing efficiency and stabilize the structure through a network of weak interactions. The interplay between π-π stacking of the dibenzofuran cores and the potential for directional chalcogen bonding from the sulfur atoms would likely result in complex and well-defined supramolecular motifs. The specific nature of these motifs, such as the formation of dimers, chains, or layers, is contingent on the energetic favorability of the different possible intermolecular contacts. Hirshfeld surface analysis of related compounds often reveals the relative importance of various contacts, such as H⋯H, C⋯H, and S⋯H interactions, in governing the crystal packing.
In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research
Computational chemistry is a powerful tool for predicting the behavior of molecules. semanticscholar.orgresearchgate.net Techniques such as Density Functional Theory (DFT) are frequently used to optimize molecular geometries and calculate thermochemical parameters. nih.govresearchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electronic properties. pku.edu.cn Furthermore, the calculation of electrostatic potential surfaces helps in understanding charge distribution and predicting sites for nucleophilic and electrophilic attack.
While general methodologies for these computational investigations are well-established and have been applied to various derivatives of dibenzofuran, such as polychlorinated semanticscholar.org or phosphorylated nih.gov dibenzofurans, specific data for the 2,8-bis(methylthio) substituted variant are not publicly available. For instance, studies on other dibenzofuran derivatives have utilized DFT to understand their structure and toxicity. semanticscholar.org Similarly, molecular dynamics simulations have been employed to explore the conformational flexibility and dynamic behavior of related compounds in biological systems. mdpi.com
The aromaticity and electron delocalization within the dibenzo[b,d]furan core are fundamental to its chemical character and have been a subject of interest in similar heterocyclic systems. nih.gov However, a specific theoretical assessment of how the methylthio substituents at the 2 and 8 positions influence these properties in the target compound has not been reported. Consequently, computational predictions regarding its reactivity, regioselectivity, and potential reaction mechanisms remain speculative without dedicated studies.
Theoretical and Computational Investigations of 2,8 Bis Methylthio Dibenzo B,d Furan
Investigation of the Through-Space and Through-Bond Electronic Coupling Effects of the Sulfur Atoms
A thorough review of available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical and computational studies focused on the through-space and through-bond electronic coupling effects of the sulfur atoms in 2,8-Bis(methylthio)dibenzo[b,d]furan. While the electronic properties of sulfur-containing aromatic compounds are a broad area of research, dedicated investigations into this particular molecule have not been publicly documented.
In the absence of direct research on this compound, a theoretical framework can be established by examining studies on analogous molecular systems. Electronic coupling is a critical factor in determining the efficiency of charge transfer between two electroactive sites within a molecule. This coupling can occur through two primary mechanisms: through-bond (TB) and through-space (TS) interactions.
Through-Bond Coupling: This mechanism involves the delocalization of electrons through the covalent bond network of the bridging molecular framework. In the context of a molecule like this compound, the dibenzofuran (B1670420) core would act as the bridge between the two methylthio substituents. The extent of TB coupling is influenced by the energy and symmetry of the molecular orbitals of the bridge relative to those of the donor and acceptor groups. Studies on other heterocyclic systems, such as phenothiazine-decorated chalcogenophenes, indicate that furan (B31954) and thiophene (B33073) units can effectively mediate electronic coupling between attached redox-active groups. rsc.orgresearchgate.net It is suggested that the butadiene-like backbone of these heterocycles plays a significant role in the electronic communication. rsc.orgresearchgate.net
Through-Space Coupling: This interaction occurs directly between the non-bonded donor and acceptor units when they are in close spatial proximity. The strength of TS coupling is highly dependent on the distance and relative orientation of the interacting orbitals. For the sulfur atoms in this compound, a key determinant of TS interaction would be the dihedral angles between the methylthio groups and the plane of the dibenzofuran ring system. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the stable conformations of such molecules and to quantify the extent of orbital overlap.
To illustrate the types of data that would be generated in such a study, the following hypothetical data tables are presented. These tables are based on the types of results typically found in computational studies of electronic coupling in similar aromatic compounds.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Value |
| C-S Bond Length (Å) | 1.77 |
| S-CH₃ Bond Length (Å) | 1.82 |
| C-S-C Bond Angle (°) | 103.5 |
| Dihedral Angle (Cring-Cring-S-Cmethyl) (°) | 85.0 |
| S···S Internuclear Distance (Å) | 5.8 |
Table 2: Hypothetical Calculated Electronic Properties for this compound
| Property | Energy (eV) |
| HOMO | -5.60 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 4.35 |
| Electronic Coupling (H_ab) | 0.05 |
Further research, employing established computational chemistry techniques, is necessary to elucidate the specific through-space and through-bond electronic coupling effects in this compound and to determine its potential for applications in electronic materials.
Reactivity and Mechanistic Studies of 2,8 Bis Methylthio Dibenzo B,d Furan
Electrophilic Aromatic Substitution Reactions on the Dibenzo[b,d]furan Framework.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. In the case of 2,8-bis(methylthio)dibenzo[b,d]furan, the sites of substitution are directed by the combined electronic effects of the furan (B31954) oxygen and the two methylthio groups.
The methylthio (-SMe) group is an ortho-, para-directing activator in electrophilic aromatic substitution. This is due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. In this compound, the methylthio groups are located at positions 2 and 8. Consequently, they direct incoming electrophiles to the positions ortho and para to themselves.
The positions on the dibenzo[b,d]furan ring are numbered as follows:
![Numbering of Dibenzo[b,d]furan](https://i.imgur.com/3f7g3gV.png)
Based on this numbering, the methylthio group at C-2 would direct electrophiles to C-1 and C-3 (ortho positions). The methylthio group at C-8 would direct towards C-7 and C-9 (ortho positions). The para positions are occupied by the other benzene (B151609) ring.
The oxygen atom of the furan ring also influences the regioselectivity. It is an ortho-directing group, activating the adjacent positions (C-4 and C-6) towards electrophilic attack.
Therefore, the potential sites for electrophilic attack are C-1, C-3, C-4, C-6, C-7, and C-9. The actual outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, as well as the subtle interplay between the directing effects of the oxygen and sulfur atoms. Steric hindrance may also play a role, potentially disfavoring substitution at the more hindered positions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Influence | Predicted Reactivity |
| 1 | Ortho to -SMe at C-2 | Activated |
| 3 | Ortho to -SMe at C-2 | Activated |
| 4 | Ortho to Furan Oxygen | Activated |
| 6 | Ortho to Furan Oxygen | Activated |
| 7 | Ortho to -SMe at C-8 | Activated |
| 9 | Ortho to -SMe at C-8 | Activated |
Nucleophilic Reactions and Transformations Involving the Methylthio Moieties.
The methylthio groups themselves can be sites of nucleophilic attack. While the C-S bond of an aryl thioether is generally stable, it can be cleaved under certain conditions. The sulfur atom in a methylthio group is nucleophilic and can react with electrophiles. libretexts.org
One potential transformation is the displacement of the methylthio group. This typically requires activation, for instance, by oxidation of the sulfur to a better leaving group like a sulfoxide (B87167) or sulfone. Studies on other aromatic compounds containing methylthio groups have shown that the oxidized congeners can react with nucleophiles like glutathione, resulting in the displacement of the sulfur-containing moiety. nih.gov For this compound, a similar reaction pathway could be envisioned, where oxidation followed by nucleophilic attack would lead to mono- or di-substituted products.
Furthermore, the methyl group of the thioether is susceptible to cleavage by strong nucleophiles or under reducing conditions, which would yield the corresponding dithiol, 2,8-dimercaptodibenzo[b,d]furan.
Transition Metal-Catalyzed Functionalization and Cross-Coupling Reactions of the Aromatic Rings.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The dibenzo[b,d]furan core of this compound possesses several C-H bonds that could potentially be activated and functionalized using catalysts, typically those based on palladium, rhodium, or iridium. rsc.orgrsc.org
Given the directing effects of the methylthio and furan oxygen groups, C-H activation would likely occur at the electron-rich positions (1, 3, 4, 6, 7, and 9). For example, a palladium-catalyzed C-H arylation could introduce new aryl groups at these positions. The specific ligand used with the metal catalyst is often crucial in controlling the regioselectivity of such reactions. nih.gov
While there is extensive literature on the cross-coupling of aryl halides, the direct C-H functionalization of electron-rich heterocycles like dibenzofurans is also an active area of research. rsc.org For this compound, this approach could provide a route to more complex derivatives without the need to first install a leaving group on the aromatic ring.
Oxidation and Reduction Chemistry of the Sulfur Centers and the Furan Ring.
The sulfur atoms of the methylthio groups are readily oxidized. Mild oxidizing agents, such as hydrogen peroxide or peroxy acids, can convert the thioethers to the corresponding sulfoxides, 2,8-bis(methylsulfinyl)dibenzo[b,d]furan. libretexts.org Further oxidation with stronger oxidizing agents can yield the sulfones, 2,8-bis(methylsulfonyl)dibenzo[b,d]furan. libretexts.org
Table 2: Oxidation States of Sulfur in Derivatives of this compound
| Compound | Sulfur Oxidation State |
| This compound | -2 |
| 2,8-Bis(methylsulfinyl)dibenzo[b,d]furan | 0 |
| 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan | +2 |
The oxidation state of the sulfur atoms significantly alters the electronic properties of the molecule. The electron-donating character of the methylthio group is diminished in the sulfoxide and becomes strongly electron-withdrawing in the sulfone. This change in electronic nature would profoundly impact the reactivity of the dibenzofuran (B1670420) ring in other reactions, such as electrophilic aromatic substitution.
The furan ring itself is generally resistant to oxidation due to its aromatic character. However, under harsh oxidative conditions, ring opening could potentially occur. The reduction of the dibenzo[b,d]furan core is also challenging due to its aromaticity. The C-S bonds of the methylthio groups, however, could be cleaved under certain reductive conditions, for example, using dissolving metal reductions.
Exploration of Cycloaddition and Other Pericyclic Reaction Pathways.
The furan ring within the dibenzo[b,d]furan system has the potential to participate in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netyoutube.com In such a reaction, the furan moiety would act as the diene. However, the aromaticity of the dibenzofuran system makes this energetically unfavorable compared to non-aromatic furans. The reaction would require a highly reactive dienophile and/or harsh reaction conditions to overcome the activation barrier associated with the temporary loss of aromaticity.
Despite the reduced reactivity, intramolecular Diels-Alder reactions involving furan rings are known, suggesting that if a suitable dienophile were tethered to the dibenzofuran core, a cycloaddition could potentially be induced. The resulting cycloadduct would be a highly complex, polycyclic structure. The exploration of such reaction pathways for this compound remains a subject for further investigation.
Advanced Research Applications and Potential of 2,8 Bis Methylthio Dibenzo B,d Furan in Materials Science
Structure-Property Relationship Studies for Tailored Optoelectronic and Electronic Performance
Comprehensive searches of available scientific literature and chemical databases did not yield specific research, experimental data, or detailed characterization for the compound 2,8-Bis(methylthio)dibenzo[b,d]furan . Consequently, a detailed analysis of its specific structure-property relationships for optoelectronic and electronic performance, including data tables and in-depth research findings, cannot be provided at this time.
However, it is possible to infer potential structure-property relationships by examining studies on analogous dibenzo[b,d]furan and dibenzothiophene (B1670422) derivatives. The electronic and optoelectronic properties of such heterocyclic compounds are highly tunable through the strategic placement and chemical nature of substituent groups on the core structure.
The dibenzo[b,d]furan core is an electron-rich aromatic system. The introduction of substituents at the 2 and 8 positions, as in the target compound, directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and intermolecular interactions. These parameters are critical in determining the material's performance in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
For instance, studies on other 2,8-disubstituted dibenzofuran (B1670420) derivatives have shown that the nature of the substituent dictates the material's charge transport characteristics. Electron-donating groups tend to raise the HOMO level, facilitating hole injection and transport, which is desirable for p-type semiconductor materials. Conversely, electron-withdrawing groups lower the LUMO level, enhancing electron injection and transport for n-type materials.
In related systems, such as dibenzothiophenes, the introduction of sulfur-containing substituents has been shown to influence molecular packing in the solid state, which is crucial for efficient charge transport. The sulfur atoms can participate in non-covalent intermolecular interactions, potentially leading to more ordered crystalline domains and improved charge carrier mobility.
While no direct experimental data for This compound is available, a hypothetical exploration of its properties based on known structure-property relationships in similar compounds can be made. The presence of the two methylthio groups at the 2 and 8 positions would be expected to significantly modulate the electronic properties of the parent dibenzofuran. Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in predicting the HOMO/LUMO levels, ionization potential, electron affinity, and reorganization energy of this specific molecule. Such theoretical calculations often precede synthesis and experimental validation, providing crucial insights into the potential of a new material for specific applications.
Without experimental validation, any discussion on the specific optoelectronic and electronic performance of This compound remains speculative. Future research involving the synthesis and characterization of this compound would be necessary to establish its actual properties and evaluate its potential in materials science.
Future Research Directions and Unexplored Avenues for 2,8 Bis Methylthio Dibenzo B,d Furan Research
Development of Greener and More Atom-Economical Synthetic Routes
Current synthetic methodologies for dibenzofuran (B1670420) and its derivatives often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. researchgate.netorganic-chemistry.orgbiointerfaceresearch.comrsc.orgorganic-chemistry.org Future research should prioritize the development of more sustainable and efficient synthetic pathways to 2,8-Bis(methylthio)dibenzo[b,d]furan.
Key areas of focus could include:
Catalytic C-H Activation/Functionalization: Exploring transition-metal catalyzed C-H functionalization of the dibenzo[b,d]furan core could provide a direct and atom-economical route to introduce the methylthio groups, avoiding the need for pre-functionalized starting materials. nih.gov
One-Pot Reactions: Designing one-pot tandem reactions that combine the formation of the dibenzofuran skeleton with the introduction of the methylthio substituents would significantly improve process efficiency and reduce waste. organic-chemistry.org
Use of Greener Solvents and Catalysts: Investigating the use of environmentally benign solvents, such as water or ionic liquids, and recyclable catalysts can reduce the environmental impact of the synthesis. chemistryjournals.net The principles of green chemistry, such as those applied in the synthesis of other furan (B31954) derivatives, can serve as a guide. rsc.orgrsc.org
Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the dibenzofuran core could offer a highly selective and environmentally friendly alternative to traditional chemical methods. chemistryjournals.net
| Synthetic Strategy | Potential Advantages |
| Catalytic C-H Functionalization | High atom economy, reduced number of steps |
| One-Pot Reactions | Increased efficiency, reduced waste |
| Green Solvents/Catalysts | Lower environmental impact, potential for catalyst recycling |
| Biocatalysis | High selectivity, mild reaction conditions |
Synthesis and Investigation of Novel Derivatives with Tuned Electronic Structures and Reactivity
The methylthio groups in this compound are versatile handles for further chemical modification, allowing for the synthesis of a wide array of novel derivatives with tailored properties.
Future research should explore:
Oxidation of Thioether Groups: The sulfur atoms can be oxidized to sulfoxides and sulfones, which would significantly alter the electronic properties of the molecule, influencing its potential applications in electronic materials.
Cross-Coupling Reactions: The methylthio groups can potentially be replaced or modified through various cross-coupling reactions, enabling the introduction of different functional groups, such as aryl, alkyl, or amino moieties. This would allow for fine-tuning of the electronic and photophysical properties. mdpi.com
Polymerization: The dibenzofuran core can be incorporated into polymeric structures. Functionalization at the 2 and 8 positions could be leveraged to create novel conjugated polymers with interesting electronic and optical properties for applications in organic electronics.
Advanced Computational Modeling for Predictive Material Design and Reaction Pathway Elucidation
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties of molecules and materials. nih.govnih.govrsc.org Advanced computational studies on this compound and its derivatives can accelerate the discovery of new materials and optimize synthetic routes.
Key research avenues include:
Predictive Material Design: Using computational methods to predict the electronic, optical, and charge-transport properties of novel derivatives can guide synthetic efforts towards materials with specific functionalities for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. mit.eduyoutube.com
Reaction Pathway Elucidation: DFT calculations can be employed to investigate the mechanisms of synthetic reactions, helping to identify optimal conditions and catalysts for greener and more efficient syntheses. rsc.org This can provide insights into the transition states and intermediates involved in the formation of the dibenzofuran core and the introduction of substituents. nih.gov
Structure-Property Relationships: Computational studies can help to establish clear relationships between the molecular structure of this compound derivatives and their macroscopic properties, providing fundamental understanding for the rational design of new materials. nih.govrsc.org
| Computational Technique | Application in Research |
| Density Functional Theory (DFT) | Prediction of electronic structure and properties, elucidation of reaction mechanisms. nih.govnih.govrsc.org |
| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties and prediction of absorption and emission spectra. nih.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in condensed phases. |
Exploration of this compound in Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to novel functionalities. mdpi.comrsc.org The sulfur atoms in this compound provide excellent coordination sites for metal ions, making it a promising building block for such hybrid materials.
Future research should investigate:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The synthesis of coordination polymers and MOFs incorporating this compound as a ligand could lead to materials with interesting catalytic, sensing, or gas storage properties.
Surface Modification of Inorganic Nanoparticles: The compound could be used to functionalize the surface of inorganic nanoparticles (e.g., gold, silica), modifying their properties and enabling their dispersion in organic matrices for applications in nanocomposites and biomedical imaging. nih.gov
Hybrid Perovskites: Exploring the incorporation of this compound or its derivatives as organic cations or surface passivating agents in perovskite solar cells could enhance their stability and performance.
Investigation of Surface Interactions and Thin Film Morphologies for Device Integration
For the application of this compound and its derivatives in electronic devices, a thorough understanding of their behavior at interfaces and in thin films is crucial. uic.edu
Future research should focus on:
Q & A
Basic: What synthetic methodologies are recommended for 2,8-Bis(methylthio)dibenzo[b,d]furan?
Methodological Answer:
Synthesis typically involves functionalizing the dibenzofuran core at the 2,8-positions. For methylthio (-SMe) substitution, nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can be employed. Key considerations include:
- Substrate Activation : Brominated or iodinated dibenzofuran precursors (e.g., 2,8-dibromodibenzofuran, as in ) are often used to enhance reactivity for NAS or coupling.
- Reagent Selection : Sodium methanethiolate (NaSMe) in polar aprotic solvents (DMF, DMSO) under inert atmosphere.
- Catalysis : Copper(I) iodide or palladium catalysts (e.g., Pd(OAc)₂ with ligands like Xantphos) improve yields in coupling reactions.
- Purification : Column chromatography or sublimation (for high-purity applications, as in ). Validate purity via NMR, HPLC, and mass spectrometry .
Basic: How are the electronic properties (HOMO/LUMO) of this compound characterized experimentally?
Methodological Answer:
- Cyclic Voltammetry (CV) : Determine oxidation/reduction potentials in anhydrous acetonitrile or dichloromethane using a three-electrode setup. Ferrocene/ferrocenium (Fc/Fc⁺) serves as an internal reference. Calculate HOMO/LUMO via eV and eV.
- UV-Vis Spectroscopy : Measure absorption onset () in solution or thin films. Estimate optical bandgap () using .
- Photoluminescence (PL) : Compare Stokes shifts and emission maxima to infer exciton binding energy. Host-guest interactions in doped films (e.g., PPF host, as in ) can stabilize triplet states for delayed fluorescence studies .
Advanced: How does methylthio substitution influence charge transport compared to phosphoryl or bromo substituents?
Methodological Answer:
- Electron-Donating vs. Withdrawing Effects : Methylthio (-SMe) is weakly electron-donating, raising HOMO levels and enhancing hole transport. Contrast with phosphoryl (-PO, strong electron-withdrawing, ) or bromo (-Br, inductive withdrawal, ).
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) quantify substituent effects on frontier orbitals. Compare with experimental CV/UV-Vis data to resolve discrepancies.
- Device Testing : Fabricate organic field-effect transistors (OFETs) to measure hole/electron mobility. Methylthio derivatives may exhibit balanced ambipolar transport, unlike phosphoryl hosts optimized for electron transport ( ) .
Advanced: What challenges arise when integrating this compound into OLEDs as a host material?
Methodological Answer:
- Triplet Energy Matching : Ensure the host’s triplet energy () exceeds the emitter’s to prevent back-energy transfer. For this compound, measure via low-temperature PL spectra. Compare with emitters like C2MP ( ) or TADF molecules ( ).
- Morphological Stability : Optimize vapor deposition parameters (substrate temperature, deposition rate) to prevent crystallization in amorphous films. Use differential scanning calorimetry (DSC) to assess glass transition temperature ().
- Charge Balance : Pair with complementary transport layers (e.g., electron-transporting TPBi or hole-transporting TAPC). Device efficiency roll-off at high brightness often stems from imbalanced carrier injection ( ) .
Advanced: How to resolve contradictions between theoretical and experimental photophysical data?
Methodological Answer:
- Multi-Scale Modeling : Combine DFT (ground state) with time-dependent DFT (TD-DFT, excited state) to simulate absorption/emission spectra. Adjust functionals (e.g., CAM-B3LYP for charge-transfer states) to align with experimental Stokes shifts.
- Solvent/Matrix Effects : Account for dielectric environment in simulations. For example, doped films (e.g., PPF host, ) induce polarization effects absent in gas-phase calculations.
- Vibronic Coupling Analysis : Use Franck-Condon progression models to deconvolute vibronic peaks in PL spectra. Temperature-dependent studies (77–300 K) isolate thermal broadening effects .
Advanced: What strategies improve the stability of UV-OLEDs using dibenzofuran-based hosts?
Methodological Answer:
- Degradation Pathways : Identify chemical instability (e.g., photooxidation of -SMe groups) via accelerated aging tests under UV irradiation. Use FTIR or XPS to track degradation products.
- Host-Dopant Compatibility : Screen for exciplex formation using PL lifetime measurements. Hosts with high (e.g., PPF, eV, ) minimize triplet-triplet annihilation.
- Encapsulation : Employ atomic layer deposition (ALD) of Al₂O₃ or SiO₂ barriers to mitigate moisture/oxygen ingress. Monitor device lifetime () under controlled humidity ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
